

2-Methylindole CAS number and molecular structure

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An In-depth Technical Guide to 2-Methylindole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Methylindole** (CAS No: 95-20-5), a crucial heterocyclic organic compound. It serves as a vital intermediate in the synthesis of a wide array of pharmaceuticals, dyes, pigments, and optical brighteners. This document outlines its core chemical and physical properties, detailed synthesis protocols, and key reaction pathways.

Core Properties of 2-Methylindole

2-Methylindole, also known as methylketol, is a white to brownish crystalline solid.[1] Its fundamental identifiers and physicochemical properties are summarized below for easy reference.

Table 1: Physicochemical and Identification Data for 2-Methylindole



Property	Value	Reference(s)
Identifiers		
CAS Number	95-20-5	[2][3]
Molecular Formula	C ₉ H ₉ N	[2][3]
Molecular Weight	131.17 g/mol	[3][4]
IUPAC Name	2-methyl-1H-indole	
Synonyms	2-Methyl-1H-indole, Methylketol	[3][5]
InChI Key	BHNHHSOHWZKFOX- UHFFFAOYSA-N	[4]
SMILES String	Cc1cc2cccc2[nH]1	[4]
Physical Properties		
Appearance	White to light yellow or brown crystalline powder/flakes	[5][6]
Melting Point	57-59 °C	[3][4]
Boiling Point	273 °C	[4]
Density	1.1 ± 0.1 g/cm ³	[3]
Flash Point	141 °C (285.8 °F)	[4][6]
Water Solubility	Insoluble	[6]
Solubility	Soluble in ethanol, ether, acetone, chloroform (sparingly), methanol (slightly)	[5][6]
Chemical Properties	_	
рКа	17.57 ± 0.30 (Predicted)	[6]
LogP	2.60	[3]



Molecular Structure

2-Methylindole consists of a bicyclic structure, featuring a fusion of a benzene ring and a pyrrole ring, with a methyl group substituted at the 2-position of the pyrrole ring.

Experimental Protocols for Synthesis

The synthesis of **2-Methylindole** can be achieved through several methods. Two prominent and well-documented protocols are provided below.

Protocol 1: Synthesis from Acetyl-o-toluidine

This method involves the cyclization of acetyl-o-toluidine using sodium amide.

Materials:

- · Acetyl-o-toluidine
- · Finely divided sodium amide
- Dry ether
- Dry nitrogen
- 95% ethanol
- Warm water

Procedure:

- In a 1-liter Claisen flask, place a mixture of 64 g of finely divided sodium amide and 100 g of acetyl-o-toluidine.
- Add approximately 50 ml of dry ether to the flask.
- Sweep the apparatus with dry nitrogen and maintain a slow stream of nitrogen throughout the reaction.



- Heat the reaction flask in a metal bath, raising the temperature to 240–260°C over a 30minute period.
- Maintain this temperature for 10 minutes. A vigorous evolution of gas will occur. The reaction is complete when the gas evolution ceases.
- Remove the heat source and allow the flask to cool.
- Successively add 50 ml of 95% ethanol and 250 ml of warm water (around 50°C) to the reaction mixture.
- Gently warm the mixture with a Bunsen burner to decompose the sodium derivative of 2methylindole and any excess sodium amide.
- After cooling, extract the mixture with two 200-ml portions of ether.
- Combine the ether extracts, filter, and concentrate the filtrate to about 125 ml.
- Transfer the solution to a 250-ml modified Claisen flask and distill at a pressure of 3–4 mm. The **2-methylindole** will distill at 119–126°C.[2]
- The product solidifies in the receiver as a white crystalline mass. The yield is typically 70–72 g (80–83%).[2]

Purification:

• The product can be further purified by dissolving it in 100 ml of methanol, adding 30 ml of water, and allowing the solution to stand in an ice chest for 5 hours. The resulting pure white plates can be collected by filtration.[2]

Protocol 2: Fischer Indole Synthesis

This classic method produces indoles from the reaction of a phenylhydrazone with an acid catalyst. For **2-methylindole**, acetone phenylhydrazone is the key intermediate.

Materials:

Phenylhydrazine



- Acetone
- Dry zinc chloride (or another suitable acid catalyst)
- Hydrochloric acid
- Hot water

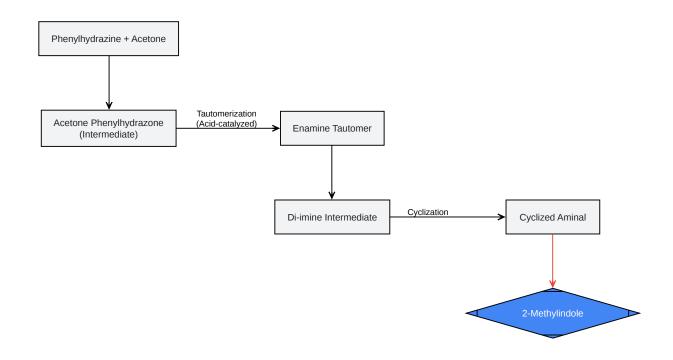
Procedure:

- Formation of Acetone Phenylhydrazone: Mix 30 g of phenylhydrazine with 18 g of acetone.
 The mixture will warm, and water will separate. Heat the mixture on a water bath for 15 minutes. Add more acetone as needed until the mixture no longer gives a positive test with Fehling's solution (indicating the consumption of phenylhydrazine).[7]
- Remove the excess acetone by heating the crude acetone-phenylhydrazone oil on a water bath for 30 minutes.[7]
- Cyclization: Add 200 g of dry zinc chloride to the oil in a large copper crucible and heat on an oil bath to 180°C with frequent stirring.[7]
- The reaction is complete within a few minutes, indicated by a darkening of the mass and the evolution of vapors. Immediately remove the crucible from the heat and continue stirring.[7]
- Work-up and Isolation: Treat the dark, fused mass with 3.5 times its weight of hot water and acidify with a small amount of hydrochloric acid.
- Perform steam distillation. The 2-methylindole will distill over as a pale yellow oil that solidifies upon cooling.[7]
- Filter the solid product, melt it to remove excess water, and then distill for purification. The yield is approximately 55%.[7]

Reaction Pathway Visualization

The Fischer Indole Synthesis is a cornerstone of heterocyclic chemistry. The following diagram illustrates the key mechanistic steps involved in the formation of **2-Methylindole** from phenylhydrazine and acetone.





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Caption: Mechanistic pathway of the Fischer Indole Synthesis for 2-Methylindole.

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